molecular formula C10H10Br2O3 B3286739 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde CAS No. 832674-65-4

2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde

Cat. No.: B3286739
CAS No.: 832674-65-4
M. Wt: 337.99 g/mol
InChI Key: OVWORKZNYMQUCU-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H10Br2O3 It is a derivative of benzaldehyde, characterized by the presence of two bromine atoms, an ethoxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde typically involves the bromination of 4-ethoxy-5-methoxybenzaldehyde. The reaction is carried out by adding bromine to a solution of 4-ethoxy-5-methoxybenzaldehyde in an appropriate solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 3 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like ethanol or water.

Major Products:

    Oxidation: Formation of 2,3-dibromo-4-ethoxy-5-methoxybenzoic acid.

    Reduction: Formation of 2,3-dibromo-4-ethoxy-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and functional groups on the benzene ring play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
  • 2,3-Dibromo-4-methoxybenzaldehyde
  • 2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde

Uniqueness: 2,3-Dibromo-4-ethoxy-5-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,3-dibromo-4-ethoxy-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-3-15-10-7(14-2)4-6(5-13)8(11)9(10)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWORKZNYMQUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1Br)Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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